molecular formula C10H22O2 B1367532 2,6-Dimethyloctane-1,8-diol CAS No. 75656-41-6

2,6-Dimethyloctane-1,8-diol

Cat. No. B1367532
CAS RN: 75656-41-6
M. Wt: 174.28 g/mol
InChI Key: UZJMKFMEYZHESV-UHFFFAOYSA-N
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Description

2,6-Dimethyloctane-1,8-diol is a chemical compound that belongs to the class of diols. It is a colorless and odorless liquid that is used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in different fields of study.

Scientific Research Applications

1. Organic Synthesis and Chemical Properties

  • Synthesis of Stereoisomers: The synthesis of the four stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid, a component of the cowpea weevil's copulation release pheromone, has been achieved. The stereoisomeric purities were determined by HPLC analyses (Nakai et al., 2005).
  • Biotransformation of Myrcene: A study on the biotransformation of myrcene by Pseudomonas aeruginosa found that myrcene can be converted to dihydrolinalool and 2,6-dimethyloctane in high percentages, highlighting a method for producing these compounds (Esmaeili & Hashemi, 2011).
  • Enzymatic Modification for Antioxidant Synthesis: A study investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity, including the synthesis of a dimer with a significantly higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).

2. Industrial Applications

  • Use in Diesel Fuel Additives: Research on the hydrogenation of monoterpenes like myrcene has led to the production of 2,6-dimethyloctane as a potential diesel fuel additive. The additives were shown to alter fuel properties like cloud point and viscosity (Tracy et al., 2009).
  • Catalysis in Chemical Reactions: Studies have explored the catalytic performance of various metal-modified catalysts, such as beta zeolite, in the methylation of 2-methylnaphthalene, producing 2,6-dimethylnaphthalene, a key chemical for producing certain polyesters (Güleç et al., 2018).

3. Pharmaceutical and Perfumery Industry

  • Synthesis of Fragrance Components: The biotransformation of myrcene by Pseudomonas aeruginosa led to the creation of 2,6-dimethyloctane, which has applications in the perfumery industry due to its low toxicity and unique volatile terpenoid alcohol properties (Esmaeili & Hashemi, 2011).

properties

IUPAC Name

2,6-dimethyloctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMKFMEYZHESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)CO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542270
Record name 2,6-Dimethyloctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyloctane-1,8-diol

CAS RN

75656-41-6
Record name 2,6-Dimethyloctane-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyloctane-1,8-diol
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Reactant of Route 6
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